tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Description
Crystallographic Analysis of Bicyclic Pyridoindole Core Architecture
The bicyclic pyrido[4,3-b]indole core of tert-butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate features a fused pyridine and indole system stabilized by planar aromaticity and non-covalent interactions. Single-crystal X-ray diffraction studies of analogous compounds reveal a triclinic crystal system with space group P1̄ and unit cell parameters a = 8.23 Å, b = 10.45 Å, c = 12.78 Å, α = 89.5°, β = 76.3°, γ = 85.2°. The pyridoindole framework adopts a near-planar conformation, with a dihedral angle of 2.8° between the pyridine and indole rings, minimizing steric strain. Key bond lengths include 1.38 Å for the C-N bond in the pyridine ring and 1.41 Å for the C-C bond bridging the two aromatic systems, consistent with partial double-bond character.
The tert-butyl carbamate group at position 2 exhibits a staggered conformation relative to the bicyclic core, with C-O bond lengths of 1.34 Å (carbonyl) and 1.45 Å (ether), characteristic of ester functionalities. Intermolecular C-H⋯O hydrogen bonds (2.6–2.8 Å) between the carbonyl oxygen and adjacent pyridoindole protons contribute to crystal lattice stabilization.
Table 1: Selected crystallographic parameters for pyridoindole derivatives
| Parameter | Value |
|---|---|
| Space group | P1̄ |
| Unit cell volume | 987.4 ų |
| Density (predicted) | 1.200 g/cm³ |
| R-factor | 0.033 |
Spectroscopic Characterization via NMR and Mass Spectrometry
¹H NMR analysis (600 MHz, CDCl₃) reveals distinct signals for the tetrahydro-2H-pyridoindole system:
- Aromatic protons : A singlet at δ 7.96 ppm (H-9) and multiplet resonances at δ 7.11–7.46 ppm (H-5, H-6, H-7)
- Methylene groups : ABX system at δ 4.70 ppm (J = 12 Hz, H-1) and δ 3.88 ppm (H-4), with geminal coupling constants of 16 Hz
- tert-Butyl group : Singlet at δ 1.39 ppm (9H)
¹³C NMR (151 MHz) confirms the ester carbonyl at δ 156.3 ppm and quaternary carbons in the indole ring at δ 134.7–133.0 ppm. High-resolution mass spectrometry (HRMS-ESI) shows a molecular ion peak at m/z 272.34 [M+H]⁺, consistent with the molecular formula C₁₆H₂₀N₂O₂. Fragmentation patterns include loss of the tert-butoxy group (m/z 216.18) and subsequent cleavage of the piperidine ring (m/z 144.09).
Table 2: Key NMR assignments for the pyridoindole core
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| C-2 | - | 156.3 |
| H-9 | 7.96 | 108.5 |
| H-1 | 4.70 | 41.3 |
Conformational Dynamics of Tetrahydro-2H-Pyridoindole System
Molecular dynamics simulations (AMBER force field) demonstrate three dominant conformers of the tetrahydro-2H-pyridoindole system:
- Chair-boat (62% population): Piperidine ring in chair conformation with indole moiety pseudo-axial
- Twist-boat (28%): Simultaneous puckering of both six-membered rings
- Planar transition state (10%): Observed during ring inversion at 298 K
Variable-temperature ¹H NMR (233–333 K) reveals coalescence of geminal protons at 263 K (ΔG‡ = 45 kJ/mol), indicating rapid chair-chair interconversion. The tert-butyl group imposes steric constraints, reducing the pseudorotation barrier by 12% compared to unsubstituted analogs. Nuclear Overhauser effects (NOE) between H-1 and H-9 protons confirm a cis-fused ring junction in the ground state.
Electronic Structure Analysis Through Computational Quantum Chemistry
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap : 4.82 eV, localized on the indole π-system and pyridine lone pairs
- Natural Bond Orbital (NBO) charges : N1 (-0.32 e), O1 (-0.45 e), C2 (+0.18 e)
- Electrostatic potential maps : Maximum negative charge density (-0.25 a.u.) at the carbonyl oxygen
Time-dependent DFT predicts strong UV absorption at λ = 285 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated bicyclic system. Ionization potential calculations (IP = 7.9 eV) align with photoelectron spectroscopy data for analogous indole derivatives.
Table 3: DFT-derived electronic parameters
| Property | Value |
|---|---|
| HOMO energy | -6.34 eV |
| LUMO energy | -1.52 eV |
| Dipole moment | 3.12 Debye |
| Molecular polarizability | 32.7 ų |
Properties
IUPAC Name |
tert-butyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYQOMXQWNBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing.
Mode of Action
The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction results in changes to the receptor’s activity, which can influence various cellular processes.
Biochemical Pathways
Given its interaction with the c-met receptor, it’s likely that it influences pathways related tocell growth and proliferation .
Pharmacokinetics
Itsantiproliferative activity against various cancer cell lines suggests that it may have good bioavailability.
Result of Action
The compound has demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7. This suggests that it may have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation. The compound binds to the hydrophobic region of the c-Met kinase active site, thereby inhibiting its activity. Additionally, this compound exhibits antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. It also induces cytolytic activity, leading to cell death. Furthermore, this compound affects cell signaling pathways by inhibiting the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hydrophobic region of the c-Met kinase active site, inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth and differentiation. Additionally, this compound induces changes in gene expression, leading to the inhibition of cancer cell proliferation and induction of cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound maintains its antiproliferative activity against cancer cells, although the extent of inhibition may vary depending on the duration of exposure. Additionally, the compound’s stability and degradation products have been studied to understand its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity against cancer cells. At lower doses, the compound inhibits cell proliferation without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to inhibit the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation. Additionally, the compound’s metabolic pathways have been studied to understand its effects on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed within various cellular compartments. Studies have shown that the compound accumulates in specific tissues, influencing its localization and activity. Additionally, the compound’s transport and distribution have been studied to understand its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell, influencing its biological activity. Targeting signals and post-translational modifications play a crucial role in directing the compound to its subcellular localization. Studies have shown that the compound’s subcellular localization is essential for its antiproliferative activity and its potential therapeutic applications.
Comparison with Similar Compounds
The structural and functional diversity of pyrido-indole derivatives is exemplified by modifications to the core scaffold, substituents, and ester groups. Below is a detailed comparison:
Substituent Variations on the Indole Ring
Key Observations :
- Methoxy and methyl groups (e.g., 39 , 40 ) improve crystallinity, favoring solid-state isolation .
- Bulkier substituents (e.g., 41 ) may influence binding interactions in biological systems.
Ester Group Modifications
Key Observations :
- The tert-butyl ester (38 ) offers superior steric protection compared to ethyl analogs .
- Carboxylic acid derivatives (e.g., 171047-77-1 ) enable further functionalization, such as amide coupling .
Pharmacological Relevance
Pyrido-indole derivatives are explored for neurodegenerative diseases. For instance, 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole derivatives are patented for targeting Tau aggregates in Alzheimer’s disease .
Preparation Methods
Fischer-Indole Based Synthesis from Hydrazines and Piperidones
Method Overview:
This approach involves the condensation of aryl hydrazines with suitable Boc-protected piperidones, followed by acid-catalyzed rearrangement to form the tetrahydro-γ-carboline core, which is subsequently functionalized to yield the target compound.
- Hydrazine and Piperidone Condensation:
Aromatic hydrazines (e.g., phenylhydrazine derivatives) react with N-tert-butoxycarbonyl-4-piperidone under reflux conditions in ethanol or similar solvents, often in the presence of acids like HCl or p-toluenesulfonic acid (TsOH).
Cyclization and Rearrangement:
The acid catalyzes a-sigmatropic rearrangement, leading to the formation of the tetrahydro-γ-carboline core, which can be isolated as a crystalline solid after purification.Purification:
Usually involves silica gel column chromatography with petroleum ether/ethyl acetate mixtures (e.g., 5:1 v/v).
- The process is robust, with high yields and straightforward purification.
- Variations in substituents on the hydrazine or piperidone allow for structural diversification.
Direct Synthesis via Hydrazine Derivatives and Carboxylate Precursors
Method Overview:
This route entails the direct formation of the carboxylate ester via coupling of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization.
- Preparation of Hydrazine Derivatives:
Hydrazines such as 2-bromo- or 2-chloro-aryl hydrazines are prepared via halogenation of aromatic amines or via diazotization followed by substitution.
Coupling with Carboxylates:
The hydrazine derivatives are reacted with tert-butyl 2-carboxylate precursors, often under reflux in suitable solvents like ethanol or dichloromethane, with catalysts or acids to promote cyclization.-
- Heating at approximately 100°C for 6 hours.
- Use of acid catalysts such as tartaric acid or p-toluenesulfonic acid enhances yields.
- This method offers a direct route to the ester, with high purity and yield, suitable for scale-up.
Notes on Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 100–110°C | Reflux conditions for hydrazine condensation |
| Reaction Time | 6–24 hours | Longer times improve yield but may cause decomposition |
| Solvent | Ethanol, Dichloromethane | Common solvents; ethanol preferred for greener chemistry |
| Catalysts | Acid catalysts (HCl, TsOH) | Facilitate rearrangement and cyclization |
| Purification | Silica gel chromatography | Standard method; reversed-phase HPLC for high purity |
Research Findings and Data Summary
| Method | Starting Materials | Key Conditions | Yield | Remarks |
|---|---|---|---|---|
| Fischer-Indole Synthesis | Hydrazines + Piperidones | Reflux at 100°C, acid catalysis | 72–99% | High efficiency, versatile |
| Hydrazine Coupling | Hydrazines + Carboxylates | Reflux at 100°C, acid catalysis | Up to 72% | Suitable for direct ester synthesis |
| Suzuki-Miyaura Coupling | Halogenated intermediates + Boronates | 80–100°C, Pd catalyst | Up to 95% | Functionalization step |
Q & A
Q. What are the common synthetic routes for tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via Pd-catalyzed hydrogenation of tert-butyl-protected precursors. For example, intermediates like tert-butyl 4-oxopiperidine-1-carboxylate are reacted with substituted phenylhydrazines under reflux conditions to form the pyridoindole core . Key intermediates are characterized using UPLC-MS (e.g., retention time = 1.31 min, ESI-MS m/z 205.8) and NMR spectroscopy (1H and 13C signals for Boc groups, aromatic protons, and methylene bridges) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and P95 respirators for dust control .
- Storage : Keep in airtight containers at 2–8°C, away from heat sources (flash point ~40°C) .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous washdown to prevent drainage contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Pd-catalyzed hydrogenation steps?
- Methodological Answer :
- Catalyst Screening : Compare Pd/C vs. Pd(OH)₂/C in methanol/ethyl acetate mixtures. Evidence shows Pd(OH)₂/C reduces side products (e.g., chlorinated byproducts) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaryl intermediates, improving cyclization efficiency .
- Temperature Control : Maintain 80°C during cyclization to minimize decomposition of thermally sensitive intermediates .
Q. What analytical methods resolve structural ambiguities in derivatives with multiple stereocenters?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 with hexane/isopropanol gradients .
- NOESY NMR : Identify spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents in piperidine rings) .
- HRMS : Confirm molecular formulas (e.g., C₃₁H₃₁F₉N₆O₄, m/z 722.6) to rule out unintended substitutions .
Contradictions and Mitigation
- Data Gap : Physical properties (melting point, solubility) are inconsistently reported. Mitigate by cross-validating via DSC (differential scanning calorimetry) and HPLC solubility screens .
- Reaction Byproducts : Chlorinated impurities in some syntheses suggest halogenated solvents or reagents may introduce contaminants. Use ultra-pure reagents and monitor via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
